molecular formula C24H16BrN3O3 B14962215 [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate

Cat. No.: B14962215
M. Wt: 474.3 g/mol
InChI Key: HNKRSGXPQWDKJL-UHFFFAOYSA-N
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Description

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[63104,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate is a complex organic compound with a unique structure that includes a dicyanomethylidene group, a trimethyl-2-oxo-1-azatricyclo core, and a 4-bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the core structure, followed by the introduction of the dicyanomethylidene group and the 4-bromobenzoate moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate involves its interaction with specific molecular targets. The dicyanomethylidene group can participate in electron transfer processes, while the 4-bromobenzoate moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] benzoate
  • [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-chlorobenzoate

Uniqueness

The uniqueness of [3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate lies in its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C24H16BrN3O3

Molecular Weight

474.3 g/mol

IUPAC Name

[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-bromobenzoate

InChI

InChI=1S/C24H16BrN3O3/c1-13-10-24(2,3)28-21-18(13)8-17(31-23(30)14-4-6-16(25)7-5-14)9-19(21)20(22(28)29)15(11-26)12-27/h4-10H,1-3H3

InChI Key

HNKRSGXPQWDKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC=C(C=C4)Br)(C)C

Origin of Product

United States

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